5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
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Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with chlorinating agents. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Oxidizing Agents: Dess–Martin periodinane, manganese (IV) oxide
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Material Science: The compound’s photophysical properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it has been identified as a moderate inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazolo[1,5-a]pyrimidin-7-yl-(4-methanesulfonylphenyl)amine: Another pyrazolo[1,5-a]pyrimidine derivative with similar structural features but different functional groups.
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride: A related compound with an additional amino group, affecting its reactivity and biological activity.
Uniqueness
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is unique due to its specific combination of a sulfonyl chloride group and a chlorinated pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct reactivity and potential for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYDNXBKGPLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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